Tert-butyl 2-(methylcarbamoyl)-4-hydroxyphenylcarbamate
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Overview
Description
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-hydroxy-2-(methylcarbamoyl)phenyl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate has been extensively studied for its potential therapeutic applications. In medicinal chemistry, it has shown promise as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . Additionally, it has been investigated for its protective effects on astrocytes, which are crucial for maintaining neuronal health . The compound’s ability to prevent amyloid beta peptide aggregation and fibril formation makes it a potential candidate for Alzheimer’s disease treatment.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets. As a β-secretase and acetylcholinesterase inhibitor, it prevents the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, thereby reducing the formation of amyloid plaques . Additionally, its acetylcholinesterase inhibitory activity enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .
Comparison with Similar Compounds
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate can be compared with other carbamate derivatives such as:
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: This compound also exhibits biological activity but differs in its specific molecular targets and applications.
Tert-butyl N-[4-hydroxy-3-(methylcarbamoyl)phenyl]carbamate: Similar in structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate lies in its dual inhibitory activity on β-secretase and acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10-6-5-8(16)7-9(10)11(17)14-4/h5-7,16H,1-4H3,(H,14,17)(H,15,18) |
InChI Key |
ACSHLQZISBRTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
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